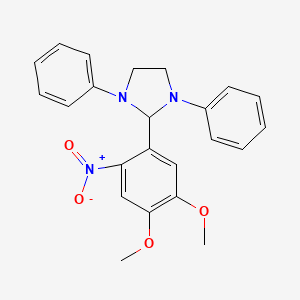![molecular formula C25H26N2O3 B2511382 3'-Metoxi-N-[4-(3-metoxipirrolidin-1-YL)fenil]-[1,1'-bifenil]-4-carboxamida CAS No. 1797842-43-3](/img/structure/B2511382.png)
3'-Metoxi-N-[4-(3-metoxipirrolidin-1-YL)fenil]-[1,1'-bifenil]-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core with methoxy and pyrrolidinyl substituents
Aplicaciones Científicas De Investigación
3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
Target of Action
Compounds with similar structures often target specific enzymes or receptors in the body. The exact target of “3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide” would depend on its specific chemical structure and the functional groups it contains .
Mode of Action
Once the compound binds to its target, it may inhibit or activate the function of the target, leading to changes in cellular processes. The mode of action of “3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide” would depend on its interaction with its specific target .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways, leading to downstream effects. For instance, it might influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide” would determine its bioavailability. Factors such as its solubility, stability, and the presence of functional groups can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in cell function to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide plays a significant role in biochemical reactions due to its structural features. The compound interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidinyl group in the compound can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme . Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, affecting their conformation and stability .
Cellular Effects
3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide has been shown to impact various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins and enzymes . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of 3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . For instance, the compound may degrade into metabolites that have different biochemical properties and effects on cells . Long-term studies have shown that the compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of 3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, the compound can exhibit significant biological activity, including enzyme inhibition, changes in gene expression, and alterations in cellular metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide is involved in several metabolic pathways. The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, leading to changes in cellular metabolism . These interactions can have downstream effects on various biochemical processes within the cell.
Transport and Distribution
The transport and distribution of 3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding to proteins can influence the compound’s distribution within tissues, potentially affecting its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various biochemical processes within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The methoxy and pyrrolidinyl groups are then introduced through nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 1,1’-Biphenyl, 4-methoxy-
Uniqueness
3’-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1’-biphenyl]-4-carboxamide is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-29-23-5-3-4-20(16-23)18-6-8-19(9-7-18)25(28)26-21-10-12-22(13-11-21)27-15-14-24(17-27)30-2/h3-13,16,24H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKPNQFQSFOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
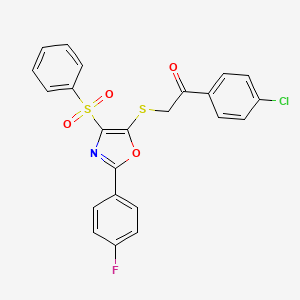
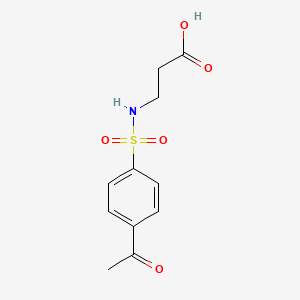
![2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2511305.png)
![2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2511307.png)
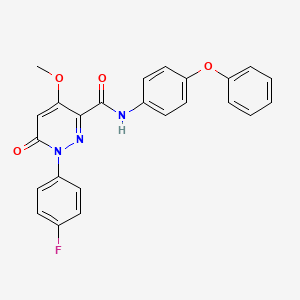
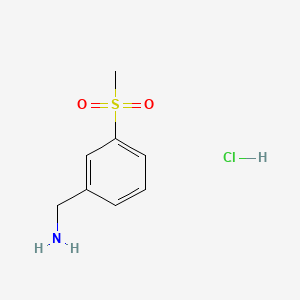

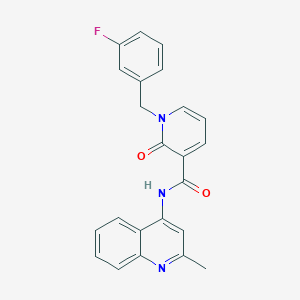
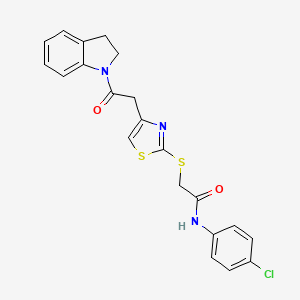
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2511318.png)
![ethyl 4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methoxy}-2-(4-methylphenyl)quinoline-6-carboxylate](/img/structure/B2511319.png)
![N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2511320.png)
